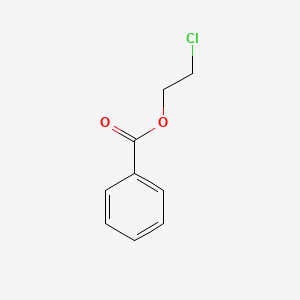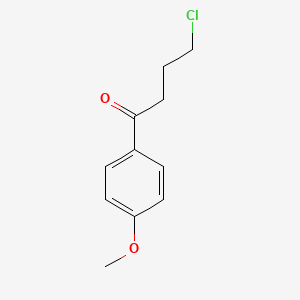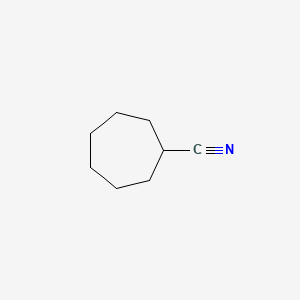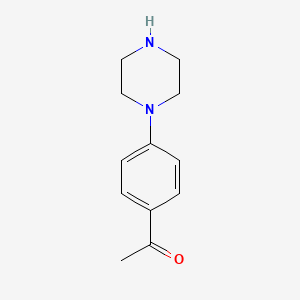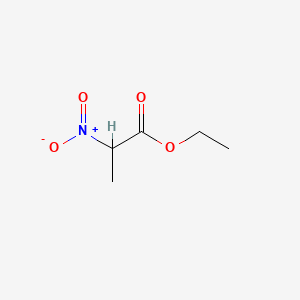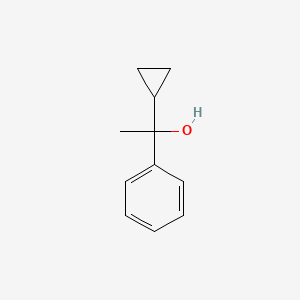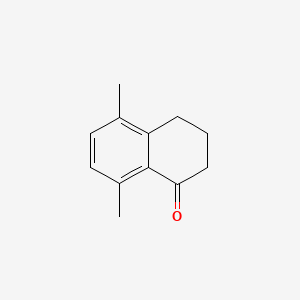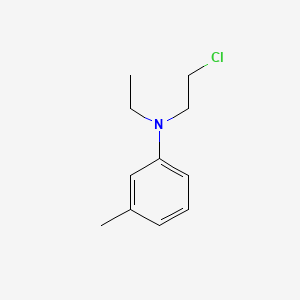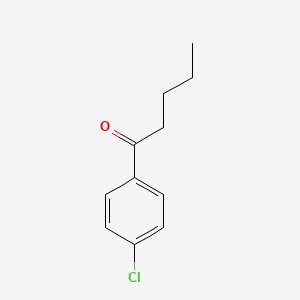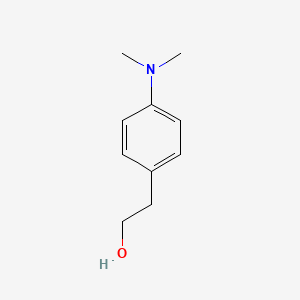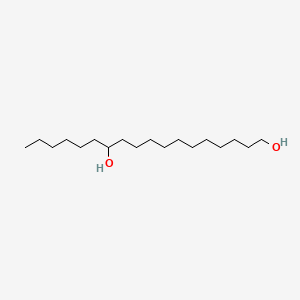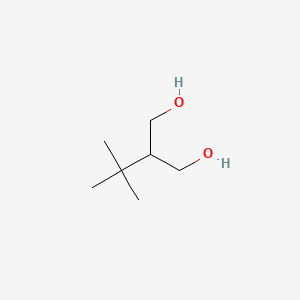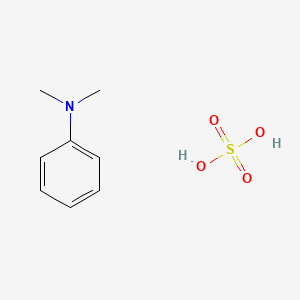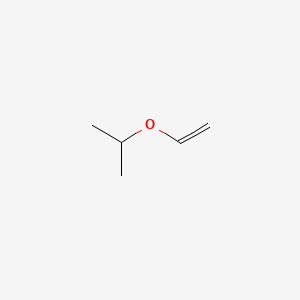
Propane, 2-(ethenyloxy)-
Übersicht
Beschreibung
“Propane, 2-(ethenyloxy)-” is a chemical compound with the formula C5H10O . It is also known by other names such as Ether, isopropyl vinyl; Isopropoxyethene; Isopropoxyethylene; Isopropyl vinyl ether; Vinyl isopropyl ether; 2-(Ethenyloxy)propane; CH2=CHOCH(CH3)2; 1-Isopropoxyethylene; 2-(vinyloxy)propane .
Molecular Structure Analysis
The molecular structure of “Propane, 2-(ethenyloxy)-” can be represented as a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .Physical And Chemical Properties Analysis
“Propane, 2-(ethenyloxy)-” has a molecular weight of 86.1323 . More detailed physical and chemical properties were not found in the web search results.Wissenschaftliche Forschungsanwendungen
Catalyst-Controlled Stereoselective Cationic Polymerization of Vinyl Ethers
Scientific Field
Polymer Chemistry
Application Summary
This research focuses on the stereoselective polymerization of vinyl ethers, including Isopropyl Vinyl Ether. The tacticity of vinyl polymers has a profound effect on their physical properties. Stereoselective polymerization of polar vinyl monomers has proven more challenging. This research presents a method to achieve catalyst-controlled stereoselective polymerization.
Methods of Application
The researchers designed chiral counterions that systematically bias the reactivity and chain-end stereochemical environment during cationic polymerization. This approach overrides conventional chain-end stereochemical bias to achieve catalyst-controlled stereoselective polymerization .
Results or Outcomes
The method is general to vinyl ether substrates, providing access to a range of isotactic poly(vinyl ether)s with high degrees of isotacticity. The obtained materials display the tensile properties of commercial polyolefins but adhere more strongly to polar substrates by an order of magnitude, indicating their promise for next-generation engineering applications .
Controlled Radical Polymerization of Vinyl Ether
Scientific Field
Polymer Science
Application Summary
This research focuses on the controlled radical polymerization of Vinyl Ether. Vinyl ether was long believed to be among the monomers that could not be radically homopolymerized. Therefore, to synthesize block copolymers with versatile radically polymerizable monomers, efficient transformation reactions were necessary between living cationic and controlled radical polymerizations .
Methods of Application
The researchers discovered a metal-free RAFT cationic polymerization, which enabled the in situ introduction of the thiocarbonylthio moiety into poly(VE)s. This technique produced block copolymers using both cationic and radical RAFT processes .
Results or Outcomes
Advances in research have made it possible to perform radical homopolymerization with hydroxy-functional VE. This achievement was attributed to the hydrogen bonding between the VE oxygen and the hydroxy group that reduced the reactivity of the growing radical .
Surface Modification of Carbon Black
Scientific Field
Material Science
Application Summary
This research focuses on the application of Vinyl ether Copolymers for Surface Modification of Carbon Black. The colloidal stability of aqueous dispersed carbon black systems depends on the hydrophilic-hydrophobic balance of the polymer .
Methods of Application
The researchers used diblock copolymers for the surface modification of carbon black .
Results or Outcomes
The application of Vinyl ether Copolymers for Surface Modification of Carbon Black improved the colloidal stability of aqueous dispersed carbon black systems .
Stereoselective Cationic Polymerization of Vinyl Ethers
Application Summary
This research focuses on the stereoselective polymerization of vinyl ethers, including Isopropyl Vinyl Ether. The tacticity of vinyl polymers has a profound effect on their physical properties. Stereoselective polymerization of polar vinyl monomers has proven more challenging. This research presents a method to achieve catalyst-controlled stereoselective polymerization .
Eigenschaften
IUPAC Name |
2-ethenoxypropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O/c1-4-6-5(2)3/h4-5H,1H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNUGVECARVKIPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25585-49-3 | |
| Record name | Propane, 2-(ethenyloxy)-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25585-49-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID0061292 | |
| Record name | Propane, 2-(ethenyloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0061292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
86.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propane, 2-(ethenyloxy)- | |
CAS RN |
926-65-8 | |
| Record name | Isopropyl vinyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=926-65-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propane, 2-(ethenyloxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000926658 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propane, 2-(ethenyloxy)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Propane, 2-(ethenyloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0061292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(vinyloxy)propane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.948 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



